

Unveiling Carmichaenine D: A Technical Guide to its Discovery and Historical Context

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Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: *B1496004*

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Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the discovery, historical context, and preliminary biological insights into **carmichaenine D**, a C19-diterpenoid alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the rich chemistry of the Aconitum genus and the potential of its diverse alkaloidal constituents.

Discovery and Historical Context

Carmichaenine D was first reported as a newly identified natural product in a 2021 study by Shi et al., focusing on the chemical constituents of the aerial parts of *Aconitum carmichaeli* Debx.[1][2]. This plant, a member of the Ranunculaceae family, has a long and storied history in traditional Chinese medicine, where its roots, known as "Fuzi" and "Chuanwu," have been used for centuries to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.

The genus *Aconitum*, commonly known as monkshood or wolfsbane, is notorious for its toxicity, which is primarily attributed to a complex array of diterpenoid alkaloids. Historically, extracts from these plants were used as arrow poisons. However, careful processing and dosage have allowed for their therapeutic application. The discovery of **carmichaenine D** is a recent addition to the vast and structurally diverse family of over 1300 known diterpenoid alkaloids from *Aconitum* species.[3]

The work by Shi et al. represents a continued effort to systematically characterize the chemical profile of *Aconitum carmichaeli*, moving beyond the well-studied alkaloids in the roots to investigate the constituents of the aerial parts. This research is crucial for a comprehensive understanding of the plant's pharmacology and for the potential discovery of novel bioactive compounds.

Physicochemical Data of Carmichaenine D

The initial characterization of **carmichaenine D** established its fundamental physicochemical properties. This data is essential for its identification and for future research into its synthesis and biological activity.

Property	Value
Chemical Formula	C ₂₉ H ₃₉ NO ₇
Molecular Weight	513.62 g/mol
CAS Number	2065228-62-6

Experimental Protocols

The isolation and characterization of **carmichaenine D** involved a multi-step process typical for the separation of complex natural product mixtures. The following is a detailed description of the methodologies employed by Shi et al. (2021).

Plant Material

The aerial parts of *Aconitum carmichaeli* Debx. were collected and identified. A voucher specimen was deposited in a designated herbarium to ensure botanical authenticity for future reference.

Extraction and Isolation

- Extraction: The air-dried and powdered aerial parts of the plant were extracted with a solvent, typically ethanol or methanol, at room temperature. This process was repeated multiple times to ensure exhaustive extraction of the plant material.

- **Concentration:** The resulting crude extract was concentrated under reduced pressure to yield a residue.
- **Fractionation:** The residue was then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate and n-butanol fractions, which are typically rich in alkaloids, were subjected to repeated column chromatography. Various stationary phases were used, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a C18 column. Elution was carried out using gradient solvent systems to separate the complex mixture of compounds.
- **Purification:** **Carmichaenine D** was isolated as a pure compound from one of the fractions obtained through these chromatographic steps.

Structural Elucidation

The chemical structure of **carmichaenine D** was determined using a combination of modern spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive suite of one-dimensional (^1H NMR, ^{13}C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted. These experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule, ultimately revealing its complex diterpenoid alkaloid skeleton.

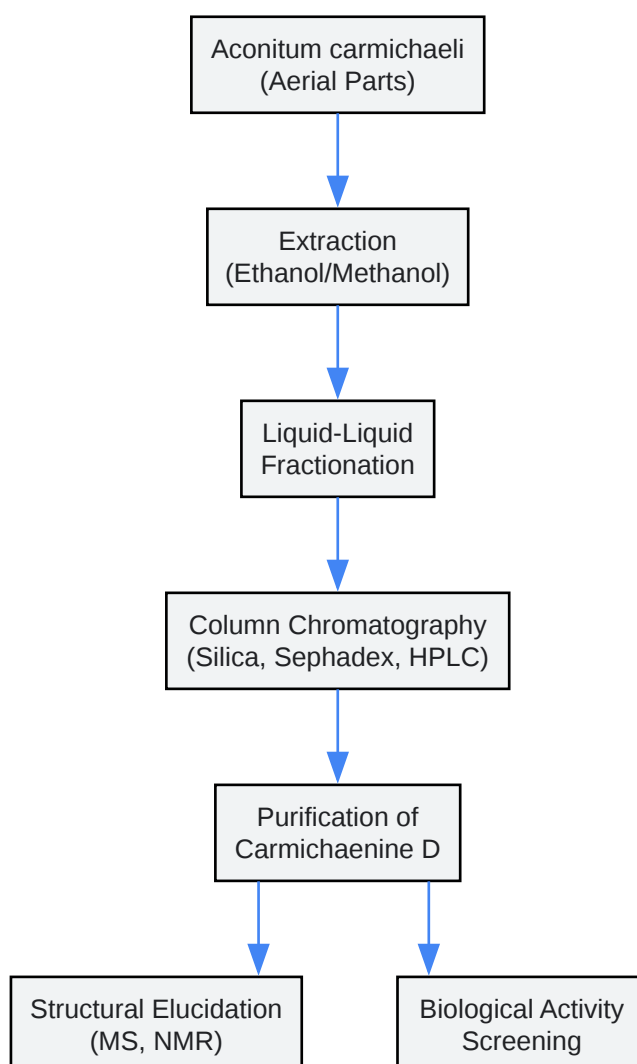
Biological Activity

The 2021 study by Shi et al. that first described **carmichaenine D** also included a preliminary investigation into the anti-inflammatory and analgesic activities of the isolated alkaloids. While specific quantitative data for **carmichaenine D** has not been published, the study laid the groundwork for future pharmacological evaluation.

Further research is required to determine the specific biological targets and mechanism of action of **carmichaenine D**. The known pharmacological activities of other diterpenoid alkaloids from Aconitum species, which often involve modulation of ion channels and inflammatory pathways, provide a starting point for such investigations.

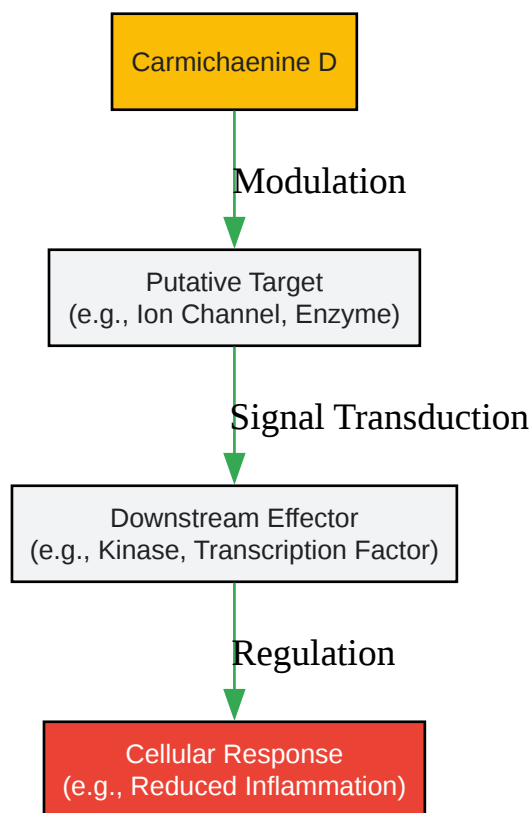
Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the discovery of a novel natural product like **carmichaenine D** and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.



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Figure 1. Experimental workflow for the discovery of **carmichaenine D**.



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Figure 2. Hypothetical signaling pathway for **carmichaenine D**'s action.

Future Directions

The discovery of **carmichaenine D** opens several avenues for future research. A priority is to conduct comprehensive pharmacological studies to determine its bioactivities, including quantitative measures such as IC_{50} or EC_{50} values against various targets. Elucidating its mechanism of action will be crucial in understanding its potential therapeutic applications. Furthermore, the development of a total synthesis route for **carmichaenine D** would not only confirm its structure but also provide a means to produce larger quantities for in-depth biological evaluation and the generation of novel analogs with improved pharmacological profiles.

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